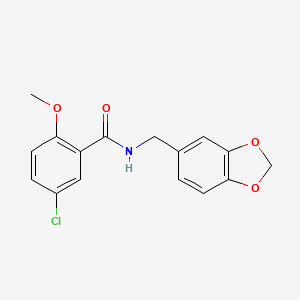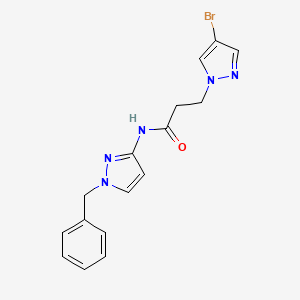
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide, also known as BMD-315 or BMD-31543, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BMD-315 is known for its ability to modulate the activity of certain enzymes and receptors, which makes it an attractive candidate for the development of new therapeutic agents.
Wirkmechanismus
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme or receptor and modulating its activity. For example, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has been shown to inhibit the activity of HDACs by binding to the zinc ion in the catalytic site. It has also been shown to inhibit the activity of MMPs by binding to the zinc ion in the active site. In addition, N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has been shown to act as a partial agonist of CBRs, which means it can activate or inhibit the receptor depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide depend on the target enzyme or receptor being modulated. For example, inhibition of HDACs by N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide can lead to increased acetylation of histones, which can alter gene expression patterns and affect cell proliferation and differentiation. Inhibition of MMPs by N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide can lead to decreased extracellular matrix degradation, which can affect tissue remodeling and cell migration. Activation or inhibition of CBRs by N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide can affect various physiological processes, including pain, mood, and appetite.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is its specificity towards certain enzymes and receptors, which makes it a valuable tool for studying their functions and developing new therapeutic agents. However, one of the limitations of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide is its relatively low potency compared to other compounds targeting the same enzymes or receptors. This can make it difficult to achieve the desired biological effects at lower concentrations, which can affect the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide. One direction is to improve its potency and selectivity towards certain enzymes or receptors, which can enhance its potential as a therapeutic agent. Another direction is to study its effects on other physiological processes and diseases, such as inflammation, cardiovascular diseases, and neurodegenerative disorders. Finally, another direction is to develop new derivatives of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide with improved properties, such as better pharmacokinetics and bioavailability.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-methanol in the presence of a base to form the benzamide derivative. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to modulate the activity of several enzymes and receptors, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and cannabinoid receptors (CBRs). HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in several diseases, including cancer and neurodegenerative disorders. MMPs are enzymes that play a crucial role in tissue remodeling and are involved in various pathological conditions, such as cancer metastasis and arthritis. CBRs are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-20-13-5-3-11(17)7-12(13)16(19)18-8-10-2-4-14-15(6-10)22-9-21-14/h2-7H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFOEMRTJXTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-chloro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5763887.png)
![1-[2-(4-methylphenoxy)ethyl]piperidine](/img/structure/B5763894.png)
![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5763905.png)

![2-{[3-(2-chlorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5763914.png)
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)


![3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5763941.png)